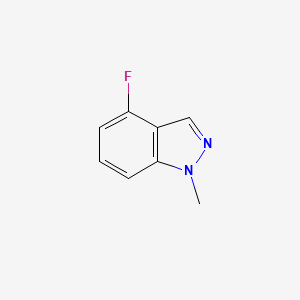

4-Fluoro-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBZCBOBAXOMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671989 | |

| Record name | 4-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-07-3 | |

| Record name | 4-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Fluoro-1-methyl-1H-indazole (CAS No. 1092961-07-3). As a fluorinated and N-methylated indazole derivative, this compound is of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity for biological targets.[1] This guide synthesizes available data to provide researchers and drug development professionals with a critical resource for understanding and utilizing this versatile chemical building block. Due to a scarcity of publicly available experimental data for this specific compound, this guide incorporates predicted values and comparative data from its close analogue, 4-Fluoro-1H-indazole, to offer a comprehensive profile.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in pharmacology, present in numerous biologically active molecules and approved drugs.[1] Its derivatives have demonstrated a wide spectrum of activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeability.[2] Specifically, 4-fluoroindazole derivatives have been investigated as selective cannabinoid receptor (CB2) agonists for the treatment of inflammation without psychiatric side effects.[3]

N-methylation is another common modification in drug design, which can improve pharmacological effects by occupying additional space in enzyme binding sites or by masking hydrogen bond donors that may lead to poor pharmacokinetic properties.[4] The combination of these structural features in this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1]

Molecular Structure and Core Physicochemical Properties

The foundational physical and chemical properties of a compound are critical for its application in research and development. Below is a summary of the key identifiers and computed properties for this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1092961-07-3 | [5][6] |

| Molecular Formula | C₈H₇FN₂ | [5][6] |

| Molecular Weight | 150.15 g/mol | [5][6] |

| IUPAC Name | 4-fluoro-1-methylindazole | [6] |

| Physical Form | Solid | |

| Purity (Typical) | 95-97% | [5][7] |

Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 236.1 ± 13.0 °C | ChemicalBook |

| Density | 1.23 ± 0.1 g/cm³ | ChemicalBook |

| pKa | 0.76 ± 0.30 | ChemicalBook |

| LogP | 1.7124 | [5] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 0 | [5] |

Note: The predicted values are sourced from chemical supplier databases and computational models and should be used as estimates pending experimental verification.

Comparative Analysis with 4-Fluoro-1H-indazole

To provide further context, it is useful to compare the properties of this compound with its unmethylated precursor, 4-Fluoro-1H-indazole (CAS No. 341-23-1). The N-methylation is expected to influence properties such as melting point and solubility.

Table 3: Comparison with 4-Fluoro-1H-indazole

| Property | This compound | 4-Fluoro-1H-indazole | Source (for 4-Fluoro-1H-indazole) |

| Melting Point | Not Experimentally Determined | 130.0 to 134.0 °C | LookChem, ChemicalBook |

| Solubility | Not Experimentally Determined | DMSO (Slightly), Methanol (Slightly) | LookChem, ChemicalBook |

The presence of the N-methyl group in this compound likely alters the crystal lattice packing compared to its unmethylated counterpart, which would result in a different melting point. The impact of N-methylation on aqueous solubility can be complex, sometimes leading to an increase despite a rise in lipophilicity due to conformational changes that disrupt crystal packing.[4]

Synthesis and Characterization Workflow

The synthesis of N-methylated indazoles can be achieved through various methods. A common approach involves the N-alkylation of the parent indazole.

Diagram 1: General Synthesis Pathway

Caption: A generalized workflow for the synthesis of this compound via N-methylation of 4-Fluoro-1H-indazole.

Experimental Protocol: A Representative Synthesis

The regioselective N-functionalization of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[8] The following is a generalized protocol based on common organic synthesis techniques.

-

Reaction Setup: To a solution of 4-Fluoro-1H-indazole in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) at room temperature under an inert atmosphere.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, likely a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and regiochemistry of the methylation. The chemical shifts of the methyl group and the aromatic protons can distinguish between the N1 and N2 isomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The following information is based on available safety data sheets.

Table 4: Hazard Identification and Precautionary Statements

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Source |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing and eye/face protection. P302+P352: IF ON SKIN: Wash with plenty of water and soap. | |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing and eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

Storage and Stability

It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place. For long-term storage, it should be kept at 2-8°C.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering the combined benefits of a privileged indazole scaffold, the metabolic stability often conferred by fluorination, and the potential for enhanced biological activity through N-methylation. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a solid foundation of its known and predicted characteristics. Further experimental investigation into its melting point, solubility in various solvents, and detailed spectral analysis will be invaluable for its broader application in drug discovery and development.

References

- 1. This compound Supplier|CAS 1092961-07-3 [benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1092961-07-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-1-methyl-1H-indazole: A Technical Guide for Advanced Research

This document provides an in-depth technical overview of 4-Fluoro-1-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This guide covers its core chemical identity, physicochemical properties, a validated synthesis approach with mechanistic insights, and its applications as a key pharmaceutical intermediate.

Core Compound Identification and Structure

This compound is a fluorinated derivative of the indazole bicyclic system. The strategic placement of a fluorine atom on the benzene ring and a methyl group on the pyrazole nitrogen (at the N1 position) significantly modulates the molecule's electronic and steric properties.

-

Chemical Name: this compound

-

Synonyms: 4-Fluoro-1-methylindazole[1]

-

Molecular Weight: 150.15 g/mol [1]

The chemical structure, represented by the SMILES string CN1C2=C(C=N1)C(=CC=C2)F, confirms the fusion of a 4-fluorobenzene ring with a 1-methylpyrazole ring.[2]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and safety considerations. The data presented below is compiled from computational models and supplier information.

| Property | Value | Source |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | Solid | [3] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [1] |

| LogP (octanol-water partition coeff.) | 1.7124 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via the regioselective N-alkylation of its precursor, 4-Fluoro-1H-indazole. The critical challenge in the alkylation of indazoles is controlling the site of substitution, as the reaction can yield a mixture of N1 and N2 isomers.

Causality of Regioselective N1-Methylation

The regiochemical outcome of indazole alkylation is dictated by a balance between kinetic and thermodynamic control.[5]

-

N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible and its nitrogen lone pair is more nucleophilic, leading to a faster initial reaction rate under certain conditions.

-

N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] Consequently, the N1-alkylated product is the more stable isomer.

To achieve high selectivity for the desired N1-isomer, reaction conditions must be chosen to favor the thermodynamic product. This is accomplished by using a strong, non-nucleophilic base in a polar aprotic solvent. The base deprotonates the indazole to form an indazolide anion. This anion can then equilibrate to its most stable form before reacting with the electrophile (the methylating agent). The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method that promotes the formation of the thermodynamically favored N1-alkylated indazole with high regioselectivity.[5][6]

Representative Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of this compound from its precursor.

Caption: Logical workflow for the N1-methylation of 4-fluoro-1H-indazole.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established principles of regioselective N1-alkylation of indazoles.[5][6] Researchers should perform their own reaction optimizations and safety assessments.

Materials:

-

4-Fluoro-1H-indazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 4-Fluoro-1H-indazole (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 0.1-0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Ensure the reaction is under an inert atmosphere.

-

Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium 4-fluoroindazolide salt.

-

Methylation: Cool the mixture back down to 0°C. Add methyl iodide (1.1 eq) dropwise via syringe. Caution: Methyl iodide is a toxic and volatile lachrymator. Handle in a fume hood.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Compound Characterization

To ensure the identity and purity of the synthesized product, a full suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic singlet in the aliphatic region (approx. 4.0 ppm) corresponding to the three protons of the N-methyl group. The aromatic region will display a set of multiplets corresponding to the protons on the fluorinated benzene ring, with coupling patterns influenced by both proton-proton and proton-fluorine interactions.

-

¹³C NMR: The spectrum should confirm the presence of eight distinct carbon signals, including one in the aliphatic region for the methyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for C₈H₇FN₂.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry. The indazole core is a "privileged scaffold," appearing in numerous biologically active compounds and approved drugs.[7] The introduction of the 4-fluoro substituent can enhance metabolic stability, improve binding affinity to biological targets through fluorine's unique electronic properties, and fine-tune the molecule's overall lipophilicity.

This compound serves as a key intermediate for the synthesis of more complex molecules targeting a range of therapeutic areas. Notably, it is listed as an impurity or intermediate related to the development of Orforglipron, a non-peptide GLP-1 receptor agonist for type 2 diabetes and weight management.[2] Its utility extends to the creation of libraries of novel indazole derivatives for screening against various biological targets.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1092961-07-3 [sigmaaldrich.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Regioselective Synthesis of 4-Fluoro-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-1-methyl-1H-indazole from 4-fluoro-1H-indazole, a critical transformation for intermediates in pharmaceutical research. The core challenge in this synthesis is controlling the regioselectivity of the N-methylation reaction. This document elucidates the mechanistic principles governing this selectivity, presents a detailed, field-proven experimental protocol, and offers insights into process validation and troubleshooting. The methodologies described are designed to be self-validating, ensuring reproducibility and high yields of the desired N1-alkylated regioisomer, a crucial component in the development of various therapeutic agents.

Introduction: The Significance of N1-Alkylated Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous therapeutic drugs.[1] Its bioisosteric relationship with indole allows it to modulate biological targets with high specificity. The functionalization of the indazole ring, particularly through N-alkylation, is a common strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

However, the direct alkylation of 1H-indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of N1 and N2 alkylated regioisomers.[2][3] Since the biological activity is typically associated with a single regioisomer, achieving high selectivity is paramount for efficient synthesis and downstream applications. This guide focuses on a robust and regioselective protocol for the N1-methylation of 4-fluoro-1H-indazole, a key building block in modern drug discovery.

The Mechanistic Challenge: Regioselectivity in Indazole Alkylation

The core of the synthetic challenge lies in the annular tautomerism of the indazole ring. The proton on the pyrazole ring can reside on either nitrogen, creating 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is thermodynamically more stable and therefore predominates.[2][3]

Upon deprotonation with a base, a resonance-stabilized indazolide anion is formed. This anion has nucleophilic character at both N1 and N2, making it an ambident nucleophile. The ratio of N1 to N2 alkylation products is highly dependent on a delicate interplay of factors:

-

Steric Hindrance: Substituents near the N1 or N2 positions can sterically hinder the approach of the alkylating agent.

-

Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of each nitrogen atom.

-

Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent's counter-ion can significantly shift the regiochemical outcome.[1][4]

Generally, N1-alkylated indazoles are the thermodynamically more stable products, while N2-isomers are often favored under kinetically controlled conditions.[5] The strategy detailed herein leverages reaction conditions that strongly favor the formation of the thermodynamic N1 product.

Reaction Pathway Diagram

Caption: General reaction pathway for the methylation of 4-fluoro-1H-indazole.

A Validated Protocol for N1-Selective Methylation

This protocol is designed to maximize the yield of the N1-methylated product by employing a strong base in an anhydrous aprotic solvent. This combination has been shown to be a promising system for N1-selective indazole alkylation.[1][4] Sodium hydride (NaH) in tetrahydrofuran (THF) effectively deprotonates the indazole, and the subsequent SN2 reaction with a methylating agent proceeds with high regioselectivity.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| 4-Fluoro-1H-indazole | 341-23-1 | 136.13 | 1.0 | Starting material |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 1.2 | Strong base; handle with care under inert gas |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Anhydrous solvent is critical |

| Iodomethane (Methyl Iodide) | 74-88-4 | 141.94 | 1.1 | Methylating agent; light-sensitive, toxic |

| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | - | For quenching the reaction |

| Ethyl Acetate | 141-78-6 | 88.11 | - | Extraction solvent |

| Brine | - | - | - | For washing |

| Anhydrous Na₂SO₄ or MgSO₄ | 7757-82-6 | 142.04 | - | Drying agent |

| Silica Gel (230-400 mesh) | 7631-86-9 | - | - | For column chromatography |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for N1-methylation.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4-fluoro-1H-indazole (1.0 eq.). Add anhydrous THF to dissolve the starting material completely.

-

Deprotonation: Place the flask in an ice-water bath and cool the solution to 0 °C. Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

-

Anion Formation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes. The solution may become a slurry as the sodium salt of the indazole forms.

-

Methylation: Cool the mixture back down to 0 °C. Add iodomethane (1.1 eq.) dropwise via syringe.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.[6][7]

Product Characterization and Validation

The identity and regiochemistry of the final product must be unequivocally confirmed. The distinction between N1 and N2 isomers is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluoro-1H-indazole (Starting Material) | 341-23-1 | C₇H₅FN₂ | 136.13 | 130.0 - 134.0 |

| This compound (Product) | 1092961-07-3 | C₈H₇FN₂ | 150.16 | N/A |

Data sourced from various chemical suppliers and databases.[8][9][10]

Spectroscopic Validation

-

¹H NMR: The chemical shift of the N-methyl group can be indicative of the substitution pattern. More definitively, the coupling patterns of the aromatic protons will differ between the N1 and N2 isomers.

-

¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring system are sensitive to the position of the methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is a powerful tool for confirming regiochemistry. A correlation between the N-methyl protons and the C7a carbon of the indazole ring is characteristic of the N1-isomer, whereas a correlation to C3 would be expected for the N2-isomer.[4]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (150.16 g/mol ).

Conclusion

The synthesis of this compound via N-methylation of 4-fluoro-1H-indazole presents a classic challenge in heterocyclic chemistry: the control of regioselectivity. By understanding the underlying mechanistic principles and employing carefully selected reaction conditions—specifically a strong base like sodium hydride in an anhydrous aprotic solvent like THF—it is possible to direct the reaction to overwhelmingly favor the thermodynamically stable N1-alkylated product. The protocol detailed in this guide is robust, scalable, and provides a reliable pathway to this important pharmaceutical intermediate, with self-validating checkpoints through rigorous analytical characterization to ensure the desired regioisomer is obtained with high purity.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 9. clearsynth.com [clearsynth.com]

- 10. This compound | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-1-methyl-1H-indazole

Introduction

4-Fluoro-1-methyl-1H-indazole (CAS No. 1092961-07-3) is a fluorinated heterocyclic compound built upon the indazole scaffold.[1] With a molecular formula of C₈H₇FN₂ and a molecular weight of approximately 150.15 g/mol , this molecule serves as a valuable building block in medicinal chemistry and materials science.[1][2] The strategic placement of a fluorine atom and an N-methyl group significantly influences its electronic properties, metabolic stability, and potential intermolecular interactions.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. The data presented herein is a synthesis of established spectroscopic principles, data from closely related structures, and predictive modeling. Each section includes a detailed, field-proven protocol to ensure trustworthy and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including connectivity and spatial relationships. For this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

-

Expertise & Experience: The choice of NMR experiments is dictated by the structure. A standard ¹H NMR provides proton counts and coupling, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR directly observes the fluorine environment. Due to the fluorine atom, characteristic splitting patterns arising from heteronuclear coupling (¹H-¹⁹F and ¹³C-¹⁹F) are expected, which are critical for confirming the substitution pattern on the aromatic ring.[3][4]

Molecular Structure for NMR Assignment

For clarity in spectral assignments, the following numbering scheme is used:

Caption: Structure of this compound with atom numbering.

¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~7.8 - 8.0 | s | - | Pyrazole ring H |

| H-5 | ~6.8 - 7.0 | dd | JH5-H6 ≈ 8.0, JH5-F4 ≈ 10.0 | Aromatic H |

| H-6 | ~7.2 - 7.4 | ddd | JH6-H5 ≈ 8.0, JH6-H7 ≈ 8.0, JH6-F4 ≈ 5.0 | Aromatic H |

| H-7 | ~7.3 - 7.5 | d | JH7-H6 ≈ 8.0 | Aromatic H |

| 1-CH₃ | ~4.0 - 4.2 | s | - | N-Methyl H |

Interpretation: The spectrum is expected to show four distinct aromatic signals and one aliphatic singlet. The protons on the fluorinated benzene ring (H-5, H-6) will exhibit complex splitting due to both proton-proton (ortho, meta) and proton-fluorine couplings. The N-methyl group appears as a characteristic singlet, significantly downfield due to the influence of the aromatic system and adjacent nitrogen.

¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Position | Predicted Shift (ppm) | Multiplicity (due to F) | Coupling Constant (¹³C-¹⁹F) (J, Hz) | Assignment |

| C-3 | ~135 | d | ⁴JCF ≈ 3-4 | Pyrazole C |

| C-3a | ~120 | d | ²JCF ≈ 15-20 | Bridgehead C |

| C-4 | ~155 | d | ¹JCF ≈ 240-250 | C-F |

| C-5 | ~110 | d | ²JCF ≈ 20-25 | Aromatic C |

| C-6 | ~125 | d | ³JCF ≈ 8-10 | Aromatic C |

| C-7 | ~118 | d | ⁴JCF ≈ 3-4 | Aromatic C |

| C-7a | ~140 | s | - | Bridgehead C |

| 1-CH₃ | ~35 | s | - | N-Methyl C |

Interpretation: Eight distinct carbon signals are predicted. The most notable feature is the large one-bond coupling constant (¹JCF) for C-4, which is definitive for a carbon directly attached to fluorine.[5][6] Smaller two-, three-, and four-bond couplings will be observed for other carbons in proximity to the fluorine atom, confirming its position.[3]

¹⁹F NMR Data (Predicted)

Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm

| Position | Predicted Shift (ppm) | Multiplicity |

| F-4 | ~ -115 to -125 | ddd |

Interpretation: A single signal is expected in the ¹⁹F NMR spectrum. This signal will be a multiplet, primarily split by the adjacent protons H-5 (ortho) and H-6 (meta).[7][8][9] The chemical shift is characteristic of an aryl fluoride.[10]

Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for structural verification.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[11]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

-

Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[12]

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a minimum field strength of 400 MHz.

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. A 30-degree pulse angle with a 1-2 second relaxation delay is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire data using a standard proton-decoupled single-pulse experiment. ¹⁹F is highly sensitive, so fewer scans are typically needed compared to ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

-

Expertise & Experience: For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the method of choice. It requires no sample preparation (unlike KBr pellets), is non-destructive, and provides high-quality data with excellent reproducibility.[13][14] The key to a good ATR spectrum is ensuring firm, uniform contact between the sample and the ATR crystal.[15]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (N-CH₃) |

| 1620 - 1600 | Medium | C=N Stretch | Indazole Ring |

| 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | Strong | C-F Stretch | Aryl-Fluoride |

Interpretation: The IR spectrum will be dominated by a strong, characteristic absorption band for the C-F stretch.[16][17] Additional key peaks will confirm the presence of the aromatic system (both C=C and C-H stretches) and the aliphatic N-methyl group.[18][19] The combination of these bands provides a unique fingerprint for the molecule.

Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean.[13] Clean with a soft tissue dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal.[15]

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum more comparable to a traditional transmission spectrum.[20]

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity.

-

Expertise & Experience: Electron Ionization (EI) is the standard ionization method for GC-MS analysis of relatively small, volatile molecules like this one.[21][22] The high energy of EI (typically 70 eV) induces reproducible fragmentation, creating a characteristic "fingerprint" for the compound. The fragmentation pattern can be logically deduced by identifying stable carbocations and neutral losses.[23][24]

Mass Spectrum Analysis

Ionization Mode: Electron Ionization (EI)

| m/z Value | Proposed Identity | Interpretation |

| 150 | [C₈H₇FN₂]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 108 | [M - CH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

Interpretation: The mass spectrum will definitively show the molecular ion peak at an m/z of 150, confirming the molecular formula.[2] A prominent fragment at m/z 135 is expected, corresponding to the loss of the methyl radical (•CH₃), a common fragmentation pathway for N-methylated compounds.[25] Further fragmentation of the indazole ring system can also occur.

Protocol: GC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[22]

-

If necessary, filter the solution to remove any particulate matter.

-

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). Set a suitable temperature program, for example:

-

Initial oven temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.[26]

-

MS: Set the ion source temperature to 230 °C and the quadrupole to 150 °C.[26] Operate in EI mode at 70 eV, scanning a mass range of m/z 40-300.

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound of interest.

-

Analyze the mass spectrum to identify the molecular ion and key fragment ions. Compare the spectrum to a library database if available.

-

Integrated Spectroscopic Workflow

The true power of these techniques lies in their combined application. The workflow below illustrates a logical and self-validating process for the complete characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of a chemical entity.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. jascoinc.com [jascoinc.com]

- 14. gammadata.se [gammadata.se]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 20. jasco-global.com [jasco-global.com]

- 21. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. diverdi.colostate.edu [diverdi.colostate.edu]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Fluoro-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 4-Fluoro-1-methyl-1H-indazole, a key heterocyclic building block in modern drug discovery.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document outlines the theoretical principles governing the dissolution of this compound in organic solvents. We present a detailed, field-proven experimental workflow for determining thermodynamic solubility, including the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. While specific experimental data for this compound is not publicly available, this guide establishes a framework for its determination and provides hypothetical data based on established structure-solubility relationships. This work is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to anticipate solubility behavior, design appropriate experimental conditions, and accelerate their research and development timelines.

Introduction: The Strategic Importance of this compound and its Solubility Profile

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[3] The strategic incorporation of a fluorine atom at the 4-position and a methyl group at the N1 position of the indazole ring, as seen in this compound, can significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. Fluorine, in particular, can enhance metabolic stability and lipophilicity, making fluorinated indazoles highly valuable in drug design.[4]

However, these same modifications profoundly influence the compound's physicochemical properties, most notably its solubility. Solubility is a critical parameter that dictates the success of nearly every stage of drug development, from initial synthesis and purification to formulation and in vivo bioavailability.[5][6] A comprehensive understanding of how this compound behaves in various organic solvents is therefore not merely academic; it is a prerequisite for efficient process development and rational formulation design. This guide provides the theoretical and practical foundation for achieving that understanding.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid crystalline compound in a liquid solvent is a thermodynamic equilibrium process. It is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution.[7] This equilibrium is governed by two primary energetic considerations:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

A compound exhibits high solubility when the solvation energy effectively overcomes the lattice energy. For this compound, its key structural features—the aromatic rings, the polar N-N bond, the hydrogen bond-accepting fluorine atom, and the N-methyl group—all contribute to its overall polarity and potential for intermolecular interactions.

The Impact of N-Methylation and Fluorination

-

N-Methylation: The addition of a methyl group to the indazole nitrogen has a significant impact. While it removes a hydrogen bond donor (the N-H proton), it can disrupt crystal packing and in some cases, lead to unexpected conformational changes that may alter the polar surface area.[8] Generally, methylation is expected to increase lipophilicity.

-

Fluorination: The electronegative fluorine atom at the 4-position introduces a dipole moment and can act as a hydrogen bond acceptor. Its effect on solubility is complex; it can increase polarity but also increase lipophilicity, depending on the overall molecular context.[4]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery:[6][9]

-

Kinetic Solubility: This is a high-throughput screening method where a compound, pre-dissolved in a strong organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[10][11] Precipitation is measured, often by light scattering (nephelometry).[5] This method is fast but often overestimates the true solubility because the compound may precipitate as an amorphous, higher-energy solid rather than its most stable crystalline form.[12]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the rates of dissolution and precipitation are equal.[9][13] The shake-flask method is the gold standard for determining thermodynamic solubility and is the focus of the experimental section of this guide.[14]

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound in a range of common organic solvents using the shake-flask method followed by HPLC-UV analysis. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Solute: this compound (Purity >98%)

-

Solvents: HPLC-grade Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene.

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and appropriate glassware

-

Experimental Workflow Diagram

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: a. For each selected organic solvent, add 1.0 mL to a labeled 2 mL glass vial. b. Add an excess amount of solid this compound (approximately 5-10 mg, accurately weighed) to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation. c. Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. d. Allow the mixtures to equilibrate for at least 24 hours to ensure a true thermodynamic equilibrium is reached.[14]

-

Sample Separation: a. After equilibration, visually confirm that excess solid remains in each vial. b. Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant using a pipette. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulate matter.

-

Quantification by HPLC-UV: a. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., from 1 µg/mL to 500 µg/mL) in the HPLC mobile phase. Analyze these standards to generate a calibration curve of UV absorbance versus concentration. A similar HPLC method for related benzimidazole derivatives can be adapted.[15] b. Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. c. Inject the diluted sample onto the HPLC system. d. Determine the concentration of the diluted sample from the calibration curve. e. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Results and Discussion: Anticipated Solubility Profile

While experimental data is not available in the literature, we can predict a likely solubility profile based on the physicochemical properties of this compound and general solvent principles. The compound has a calculated LogP of approximately 1.7, indicating moderate lipophilicity.[16] It possesses polar characteristics due to the indazole ring and the fluorine atom.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

| Solvent | Solvent Polarity Index (Snyder) | Predicted Solubility Behavior | Hypothetical Solubility (mg/mL) |

| Toluene | 2.4 | Low | < 1 |

| Dichloromethane (DCM) | 3.1 | Moderate | 5 - 15 |

| Tetrahydrofuran (THF) | 4.0 | Good | 20 - 50 |

| Acetonitrile (MeCN) | 5.8 | Moderate to Good | 15 - 40 |

| Ethanol (EtOH) | 4.3 | Moderate | 10 - 25 |

| Methanol (MeOH) | 5.1 | Moderate | 10 - 30 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | > 100 |

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to guide experimental design and are based on qualitative predictions from the molecular structure.

Discussion of Expected Trends:

-

Polar Aprotic Solvents: We anticipate the highest solubility in polar aprotic solvents like DMSO and THF . DMSO is an excellent solvent due to its high polarity and ability to act as a strong hydrogen bond acceptor. THF is also expected to be a good solvent, capable of solvating both the polar and nonpolar regions of the molecule.

-

Polar Protic Solvents: Methanol and Ethanol are expected to be moderately effective. While they can engage in hydrogen bonding, the self-association of the alcohol molecules might slightly hinder the solvation of the solute compared to aprotic solvents.

-

Nonpolar Solvents: Solubility is predicted to be low in nonpolar solvents like Toluene . The energy required to break the crystal lattice of the relatively polar solute would not be sufficiently compensated by the weak van der Waals interactions with the nonpolar solvent.

-

Intermediate Polarity Solvents: Solvents like DCM and Acetonitrile are expected to show moderate solubility, aligning with the compound's balance of lipophilic and polar characteristics.

Conclusion and Future Perspectives

This guide establishes a comprehensive framework for understanding and determining the organic solvent solubility of this compound. By combining a robust theoretical foundation with a detailed, practical experimental protocol, we provide researchers with the necessary tools to generate reliable and reproducible solubility data. Such data is indispensable for optimizing synthetic routes, developing effective purification strategies, and designing viable formulations for preclinical and clinical studies.

Future work should focus on the experimental execution of the described protocol to replace the hypothetical data with empirical values. Furthermore, investigating the solubility at different temperatures would provide valuable thermodynamic data, such as the enthalpy of dissolution, offering deeper insights into the solubilization process. As computational methods advance, developing and validating quantitative structure-property relationship (QSPR) models for indazole derivatives could further accelerate the prediction of solubility for novel analogs in the drug discovery pipeline.[17][18]

References

- 1. This compound | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. ossila.com [ossila.com]

- 4. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. ovid.com [ovid.com]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. chemscene.com [chemscene.com]

- 17. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 4-Fluoro-1-methyl-1H-indazole: Synthesis, History, and Application

Executive Summary

This compound is a fluorinated heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry. While not a therapeutic agent itself, its structural features—specifically the indazole core, a strategic fluorine substituent, and a stabilizing N-methyl group—make it a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its history, tracing its appearance in the scientific literature, details its principal synthetic routes with step-by-step protocols, and explores its primary application as a scaffold for kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

The indazole ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets. The unique electronic and steric properties of the indazole core allow it to participate in a wide range of interactions with protein active sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The introduction of a fluorine atom onto this scaffold, as in 4-fluoro-1H-indazole, offers medicinal chemists a powerful tool for fine-tuning molecular properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's:

-

Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Binding Affinity: Through the formation of favorable electrostatic or hydrogen-bonding interactions with target proteins.

-

Lipophilicity and Permeability: Affecting the drug's ability to cross cell membranes.

The subsequent N-methylation to form this compound serves to protect the N-H proton, preventing unwanted metabolic reactions and eliminating a potential hydrogen bond donor, which can be crucial for optimizing a drug candidate's pharmacokinetic profile.

Emergence and Synthesis: A History Forged in Application

The "discovery" of this compound is not marked by a singular event but rather by its gradual appearance in the patent and scientific literature as a necessary intermediate for more complex target molecules. Its history is intrinsically linked to the rise of targeted therapies, particularly protein kinase inhibitors, where the fluorinated indazole moiety has proven to be a highly effective pharmacophore.[3][4]

Principal Synthetic Pathway

The most common and logical synthesis of this compound is a two-step process starting from a commercially available fluorinated acetophenone. The pathway involves the formation of the indazole ring via condensation with hydrazine, followed by selective N-methylation.

Caption: Primary synthetic route to this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Fluoro-1H-indazole (Precursor)

This protocol is adapted from general methods for indazole synthesis from ortho-fluoro carbonyl compounds.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2',6'-difluoroacetophenone (1.0 eq).

-

Solvent Addition: Add n-butanol or a similar high-boiling point solvent to create a 0.5 M solution.

-

Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 4-fluoro-1H-indazole.

Protocol 2.2.2: Synthesis of this compound

This protocol follows standard N-alkylation procedures for indazoles.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-1H-indazole (1.0 eq).

-

Solvent and Base: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir the suspension for 15-30 minutes.

-

Reagent Addition: Slowly add the methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq), to the mixture at 0°C or room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography to yield this compound.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The primary and most significant application of this compound is as a core structural component in the development of protein kinase inhibitors.[3][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, and the 4-fluoro-1-methyl variant provides an optimized fragment for building potent and selective inhibitors.[4]

Caption: Workflow for incorporating the indazole scaffold into a final drug molecule.

For example, various patents describe indazole compounds as inhibitors of kinases like VEGFR-2, which is involved in angiogenesis (the formation of new blood vessels) that tumors require to grow.[6] In these designs, the this compound core is often coupled with other aromatic or heterocyclic systems via cross-coupling reactions to create a final molecule with high affinity and specificity for the target kinase.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of this compound in a research or manufacturing setting.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1092961-07-3 | [7][8] |

| Molecular Formula | C₈H₇FN₂ | [7][8] |

| Molecular Weight | 150.15 g/mol | [7][8] |

| IUPAC Name | 4-fluoro-1-methylindazole | [7] |

| Appearance | Typically an off-white to yellow solid | [9] |

| Topological Polar Surface Area | 17.8 Ų | [7] |

| LogP | 1.71 | [8] |

Expected Spectroscopic Signatures

While a specific spectrum for this exact molecule is not publicly available, its expected spectroscopic data can be reliably predicted based on its structure and data from closely related analogues like polyfluorinated indazoles.[5][10]

-

¹H NMR: Protons on the aromatic ring will appear in the aromatic region (δ 7.0-8.0 ppm), showing characteristic coupling patterns influenced by the fluorine atom. The N-methyl group will appear as a sharp singlet further upfield (typically δ 3.8-4.2 ppm).

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The N-methyl carbon will be upfield, while the aromatic carbons will be in the δ 110-150 ppm range. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance will be observed, with its chemical shift being characteristic of a fluorine atom on a benzene ring.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 151.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₇FN₂.

Conclusion and Future Outlook

This compound stands as a testament to the principles of modern medicinal chemistry, where strategic structural modifications of a privileged scaffold lead to valuable intermediates for drug development. Its history is written in the context of its application, primarily in the quest for selective kinase inhibitors. The synthetic routes to this compound are robust and rely on classical heterocyclic chemistry. As drug discovery continues to target complex intracellular signaling pathways, the demand for well-designed, functionalized building blocks like this compound is expected to grow, ensuring its continued relevance in the synthesis of next-generation therapeutics.

References

- 1. ossila.com [ossila.com]

- 2. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 3. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 7. This compound | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Fluoro-1-methyl-1H-indazole in Medicinal Chemistry

Abstract

This guide provides a detailed technical overview of 4-Fluoro-1-methyl-1H-indazole, a key building block in modern medicinal chemistry. We will explore its strategic value, focusing on its role as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with field-proven insights, detailed synthetic protocols for its preparation and subsequent functionalization, and a discussion of its application in structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of a Privileged Scaffold

The indazole core is a prominent pharmacophore found in numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] Its prevalence stems from its ability to act as a versatile bioisostere for indole and to form critical hydrogen bond interactions with protein targets. The specific derivative, this compound, offers a trifecta of advantageous properties for drug design:

-

The Indazole Core: Serves as an excellent "hinge-binding" motif, crucial for anchoring inhibitors within the ATP-binding site of many protein kinases.[2]

-

The 4-Fluoro Group: This substitution is a powerful tool for medicinal chemists. The high electronegativity of fluorine can modulate the pKa of the heterocyclic core, enhance metabolic stability by blocking potential sites of oxidation, and increase binding affinity through favorable hydrophobic or electrostatic interactions with the target protein.[3][4][5]

-

The N1-Methyl Group: This modification prevents tautomerization and eliminates the N-H hydrogen bond donor capability, which can be crucial for optimizing binding selectivity. Furthermore, the methyl group can occupy small hydrophobic pockets within the target protein, enhancing potency and improving cell permeability.[6]

These features make this compound a highly valuable starting point for developing novel therapeutics targeting a range of diseases.

Physicochemical Data and Structural Attributes

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1092961-07-3 | [7] |

| Molecular Formula | C₈H₇FN₂ | [7] |

| Molecular Weight | 150.16 g/mol | [7] |

| Appearance | Off-white to yellow solid | [7] |

| Storage | 2-8°C, desiccated | [7] |

The strategic placement of the fluoro and methyl groups confers specific advantages for drug design, as illustrated in the diagram below.

Caption: Key structural features of this compound and their corresponding advantages in drug design.

Core Application: A Scaffold for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that govern proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers.[1] The indazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous derivatives reported to be potent and selective.

Mechanism of Action: Hinge-Binding

Most kinase inhibitors target the ATP-binding site. A critical interaction within this site is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The indazole nucleus is an effective hinge-binder, with the N2 nitrogen acting as a hydrogen bond acceptor and the N1-H (in an unsubstituted indazole) acting as a donor. By methylating the N1 position, the donor capability is removed, which can be exploited to achieve selectivity for kinases that do not require this interaction.

Caption: Generalized binding mode of an indazole inhibitor within a kinase ATP pocket.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 4-fluoroindazole have been investigated as potent inhibitors of FGFR.[1] In structure-activity relationship (SAR) studies, the fluorine atom has been shown to be critical. For example, the presence of a fluorine atom on the indazole ring can lead to a remarkable improvement in activity by forming favorable hydrophobic interactions with key residues like Val492 and Ala640 in the FGFR1 binding pocket.[1] This highlights how the 4-fluoro substituent is not merely a passive element but an active contributor to binding affinity.

Synthetic and Methodological Protocols

The following protocols provide a robust framework for the synthesis and subsequent elaboration of this compound. These methods are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of this compound

This synthesis is presented as a two-step process starting from the commercially available 4-fluoro-1H-indazole.

Step A: N-Methylation of 4-Fluoro-1H-indazole

This procedure focuses on achieving selective N1-alkylation, which is often the thermodynamically favored product under specific conditions.[7][9]

-

Materials:

-

4-Fluoro-1H-indazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Iodomethane (CH₃I) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-fluoro-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 10 mL per 1 g of indazole).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H to form the indazolide anion. Performing this at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

-

Stir the mixture at 0 °C for 30-45 minutes to ensure complete deprotonation.

-

Alkylation: Slowly add iodomethane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to isolate this compound.

-

Protocol 2: C3-Halogenation for Downstream Functionalization

Introducing a halogen at the C3 position is a key strategic move, enabling subsequent cross-coupling reactions to build molecular complexity.[10]

-

Materials:

-

This compound (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Anhydrous Acetonitrile (ACN)

-

-

Procedure:

-

Reaction Setup: In a flask protected from light, dissolve this compound (1.0 eq) in anhydrous ACN.

-

Iodination: Add N-Iodosuccinimide (NIS) (1.2 eq) in one portion. Causality: NIS is an electrophilic iodine source that regioselectively iodinates the electron-rich C3 position of the N1-methylated indazole.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the formation of the product and consumption of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in EtOAc and wash with aqueous sodium thiosulfate solution (to quench any remaining NIS/iodine), followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: The crude 3-Iodo-4-fluoro-1-methyl-1H-indazole can often be used in the next step without further purification or can be purified by column chromatography if necessary.

-

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the power of the C3-iodo intermediate, coupling it with a boronic acid to form a C-C bond—a cornerstone of modern drug synthesis.

-

Materials:

-

3-Iodo-4-fluoro-1-methyl-1H-indazole (1.0 eq)

-

Aryl- or Heteroaryl-boronic acid (1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (3.0 eq)

-

Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

-

Procedure:

-

Reaction Setup: To a microwave vial or Schlenk flask, add 3-Iodo-4-fluoro-1-methyl-1H-indazole (1.0 eq), the boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

-

Add the Pd(PPh₃)₄ catalyst (0.05 eq).

-

Evacuate and backfill the vessel with nitrogen or argon three times. Causality: The Pd(0) catalyst is oxygen-sensitive. This degassing step is crucial to prevent catalyst oxidation and ensure a productive catalytic cycle.

-

Add the degassed dioxane/water solvent mixture.

-

Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 30-60 min). Monitor the reaction by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with EtOAc and water.

-

Separate the layers and extract the aqueous phase with EtOAc.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the final compound by flash column chromatography or preparative HPLC.

-

Caption: Synthetic workflow for the preparation and diversification of the this compound scaffold.

Data Characterization

Successful synthesis must be validated by rigorous analytical characterization.

| Compound | Technique | Expected Observations |

| This compound | ¹H NMR | Appearance of a singlet for the N-CH₃ group (~3.8-4.0 ppm). Aromatic protons will show characteristic splitting, including coupling to the ¹⁹F nucleus. |

| LC-MS | Correct mass-to-charge ratio for [M+H]⁺. | |

| 3-Iodo-4-fluoro-1-methyl-1H-indazole | ¹H NMR | Disappearance of the C3-H proton signal (~7.8-8.0 ppm). |

| LC-MS | Correct mass-to-charge ratio for [M+H]⁺, showing an increase of ~126 amu from the starting material. | |